2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol.
Etherification: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Amidation: The 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-2’,4’-dimethylacetanilide: This compound shares a similar phenoxy structure but differs in the acetanilide moiety.
4-chloro-2-methylphenoxyacetic acid: This compound is a simpler analog with a similar phenoxy group but lacks the complex amide structure.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25ClN2O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-17-13-19(24)8-11-22(17)29-16-23(27)26(15-21-5-4-12-28-21)14-18-6-9-20(10-7-18)25(2)3/h4-13H,14-16H2,1-3H3 |
InChI Key |
SBHANSPPYYDXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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